molecular formula C12H10F2O2 B11880730 2-(Difluoromethoxy)-5-methoxynaphthalene

2-(Difluoromethoxy)-5-methoxynaphthalene

Cat. No.: B11880730
M. Wt: 224.20 g/mol
InChI Key: DCTHZQUDWNKMDF-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene core. One common method involves the etherification of a naphthalene derivative with difluoromethyl ether and methanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-5-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methoxynaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)aniline: Contains a difluoromethoxy group attached to an aniline ring.

    2-(Difluoromethoxy)benzylamine: Features a difluoromethoxy group on a benzylamine structure.

    Difluoromethoxylated Ketones: Used as building blocks for the synthesis of nitrogen-containing heterocycles.

Uniqueness

2-(Difluoromethoxy)-5-methoxynaphthalene is unique due to the combination of difluoromethoxy and methoxy groups on a naphthalene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

6-(difluoromethoxy)-1-methoxynaphthalene

InChI

InChI=1S/C12H10F2O2/c1-15-11-4-2-3-8-7-9(16-12(13)14)5-6-10(8)11/h2-7,12H,1H3

InChI Key

DCTHZQUDWNKMDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)OC(F)F

Origin of Product

United States

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